molecular formula C15H21ClN2O6 B2834317 4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid CAS No. 1026770-20-6

4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid

Cat. No. B2834317
CAS RN: 1026770-20-6
M. Wt: 360.79
InChI Key: SIWFYYULMODNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H21ClN2O6 and its molecular weight is 360.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors : A study discusses the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which show broad inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxygenase and leukotriene D4-induced bronchospasm in guinea pigs. This research highlights the compound's potential as a leukotriene antagonist and its role in managing asthma and inflammatory conditions (Musser et al., 1987).
  • Oxime Reactivity with Ethyl Glyoxylate : The interaction of alkyl(hetero)aromatic α-hydroxyamino oximes with ethyl glyoxylate leads to the formation of 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters, demonstrating a methodology for constructing heterocyclic compounds with potential pharmacological activities (Nikolaenkova et al., 2019).

Biological Activity and Potential Applications

  • Antioxidant Activity of Hydroxycinnamic Acid Derivatives : Research on hydroxycinnamic acid derivatives, including structures related to the compound of interest, suggests significant antioxidant activity. These findings are essential for understanding the compound's potential use in preventing oxidative stress-related diseases (Cheng et al., 2007).
  • Stereoselective Reduction by Microbial Aldehyde Reductase : A microbial aldehyde reductase has been used for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, a compound structurally related to the chemical of interest. This study illustrates the potential for biocatalytic applications in producing enantiomerically pure substances (Shimizu et al., 1990).

properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O6/c1-23-13-3-2-10(16)8-11(13)18-14(20)9-12(15(21)22)17-4-6-24-7-5-19/h2-3,8,12,17,19H,4-7,9H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWFYYULMODNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid

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